molecular formula C26H22N2O4 B2567790 2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899395-77-8

2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2567790
CAS No.: 899395-77-8
M. Wt: 426.472
InChI Key: PKSSDEXBPZPCAH-UHFFFAOYSA-N
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Description

This compound (CAS: 899395-77-8) features a chromeno[2,3-d]pyrimidine-4,5-dione core substituted with a lipophilic 4-(tert-butyl)phenyl group at position 2 and a furan-2-ylmethyl moiety at position 2. Its molecular weight is 426.5 g/mol, with a computed XLogP3 of 4.8, indicating high lipophilicity .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-3-(furan-2-ylmethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-26(2,3)17-12-10-16(11-13-17)23-27-24-21(22(29)19-8-4-5-9-20(19)32-24)25(30)28(23)15-18-7-6-14-31-18/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSSDEXBPZPCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : Chromeno[2,3-d]pyrimidine
  • Functional Groups :
    • Tert-butyl group attached to a phenyl ring
    • Furan moiety connected via a methylene bridge

This unique arrangement contributes to its biological properties, allowing interaction with various biological targets.

Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of chromeno-pyrimidine derivatives. The compound's structure suggests it may inhibit pro-inflammatory pathways. For instance, compounds with similar structures have shown significant inhibition of matrix metalloproteinases (MMPs), which are crucial in inflammatory responses.

Research Findings

  • A study demonstrated that derivatives of chromeno-pyrimidines exhibited IC50 values in the low micromolar range against MMP-2 and MMP-9, indicating potent anti-inflammatory activity .
  • Another research indicated that certain modifications to the chromeno structure improved its efficacy against inflammation-related conditions such as rheumatoid arthritis .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Similar chromeno derivatives have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies

  • In Vitro Studies :
    • A study reported that compounds with chromeno structures showed selective cytotoxicity towards various cancer cell lines, with IC50 values ranging from 5 to 15 µM .
    • Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
  • In Vivo Studies :
    • Animal models treated with chromeno derivatives exhibited reduced tumor growth rates compared to control groups, highlighting their therapeutic potential .

Antioxidant Activity

In addition to anti-inflammatory and anticancer effects, the antioxidant properties of this compound have been explored. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various chronic diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dioneAnti-inflammatory10
Chromeno derivativesAnticancer5-15
Chromeno-based compoundsAntioxidant20

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in cancer cell lines treated with similar compounds.
  • Antioxidant Defense : The presence of furan and chromene moieties may contribute to radical scavenging activities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Properties
Research has demonstrated that chromeno derivatives can act as effective anti-inflammatory agents. The compound's structure allows it to interact with enzymes involved in inflammatory processes, such as matrix metalloproteinases (MMPs). In vitro assays have shown that certain derivatives significantly reduce MMP activity, suggesting potential use in treating inflammatory diseases .

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Material Science Applications

1. Photovoltaic Materials
Chromeno[2,3-d]pyrimidine derivatives are being investigated for their potential use in organic photovoltaic devices due to their favorable electronic properties. Their ability to absorb light efficiently and facilitate charge transport makes them suitable candidates for enhancing the efficiency of solar cells .

2. Organic Light Emitting Diodes (OLEDs)
The luminescent properties of compounds like 2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione have led to their exploration in OLED applications. Their incorporation into OLED materials can improve color purity and device stability while providing bright emission characteristics .

Environmental Applications

1. Environmental Remediation
Given its chemical stability and reactivity, this compound may play a role in environmental remediation efforts. It can potentially be used to degrade pollutants through advanced oxidation processes or as a catalyst in reactions aimed at breaking down hazardous substances in contaminated environments .

Chemical Reactions Analysis

Thioether Formation

The compound’s synthesis may involve thioether formation, a common step in heterocyclic chemistry. For example, reaction of a chromenone derivative with CS₂ (carbon disulfide) under alkaline conditions (KOH, EtOH, reflux) can introduce sulfur-containing groups, as seen in similar pyrazolo-pyrimidine systems .

Reagents and Conditions

StepReagentsSolvent/ConditionsOutcome
Thioether formationCS₂, KOHEtOH, reflux, 6 hIntroduction of sulfur groups

Alkylation Reactions

Alkylation is critical for modifying the compound’s substituents. For instance, chloroacetonitrile in the presence of K₂CO₃ and DMF at 25°C for 8 hours can introduce cyanoethyl groups via nucleophilic substitution . Similarly, chloroacetaldehyde dimethyl acetal under analogous conditions may lead to acetal formation, enhancing solubility or stability.

Reagents and Conditions

StepReagentsSolvent/ConditionsOutcome
CyanoethylationChloroacetonitrile, K₂CO₃DMF, 25°C, 8 hCyanoalkyl substitution
Acetal formationChloroacetaldehyde dimethyl acetal, K₂CO₃DMF, 25°C, 8 hAcetal group addition

Cyclization and Ring-Closing Reactions

Cyclization is central to forming the chromeno-pyrimidine core. For example, multicomponent reactions involving salicylaldehyde, malononitrile dimer, and pyrazolones can yield spiro-fused systems via bromination and O-nucleophilic attack . In chromeno-pyrimidine synthesis, this often involves condensation of aldehydes with active methylene compounds (e.g., 3-phenylchromen-4-one) followed by cyclization.

Reagents and Conditions

StepReagentsSolvent/ConditionsOutcome
CyclizationSalicylaldehyde, malononitrile dimerBromination followed by O-nucleophilic attackSpiro-fused chromeno-pyrimidine

Functional Group Transformations

The compound’s carbonyl groups (C=O) and furan ring enable diverse transformations:

  • Reduction : Lithium aluminum hydride (LiAlH₄) can reduce carbonyls to alcohols.

  • Oxidation : Potassium permanganate (KMnO₄) may oxidize alkyl chains or alcohols.

  • Nucleophilic Attack : The furan ring’s oxygen can participate in electrophilic aromatic substitution reactions.

Biological Activity-Driven Modifications

Structural modifications to enhance kinase inhibition (e.g., CDK2, FLT3) often involve substituent optimization. For instance, introducing hydrophobic groups like tert-butyl phenyl or furan-2-ylmethyl moieties can improve binding affinity.

Mechanism 1: Condensation-Cyclization

The reaction of 3-phenylchromen-4-one with furan-2-carbaldehyde under basic conditions forms a chromeno-pyrimidine core via nucleophilic attack and cyclization.

Mechanism 2: Bromination and O-Nucleophilic Attack

In spiro-compound formation, bromination generates an electrophilic site, enabling O-nucleophilic attack to form a fused ring system .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with three analogs:

Compound Name Molecular Weight (g/mol) XLogP3 Substituents (Positions) Notable Features
2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione 426.5 4.8 2: 4-(tert-butyl)phenyl; 3: furan-2-ylmethyl High lipophilicity, bulky substituents
2-(furan-2-yl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione 370.4 3.9 2: furan-2-yl; 3: 4-methylphenyl Lower lipophilicity, smaller aromatic groups
3-butyl-7-chloro-2-(4-fluorophenyl)chromeno[2,3-d]pyrimidine-4,5-dione ~430 (estimated) ~5.2 2: 4-fluorophenyl; 3: butyl; 7: Cl Halogenated, increased electronegativity
3-phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione ~380 (estimated) ~4.2 2: isopropyl; 3: phenyl Moderate lipophilicity, branched alkyl chain

Key Observations:

  • Lipophilicity: The tert-butyl derivative exhibits the highest XLogP3 (4.8), making it more membrane-permeable than the methylphenyl analog (XLogP3 3.9). The chloro-fluorophenyl analog likely surpasses both due to halogen atoms.
  • Electronic Properties: The fluorophenyl and chloro groups in enhance electronegativity, which may improve interactions with polar biological targets.

Q & A

Q. What established synthetic routes are available for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling, with microwave-assisted methods (e.g., chromeno-pyrimidine core formation) significantly reducing reaction times (e.g., from 12 hours to 30 minutes) compared to conventional heating . Metal-free fluorination under mild conditions (e.g., β-CF3-aryl ketone derivatization) can also be adapted for introducing substituents, achieving yields >85% with precise temperature control (60–80°C) and solvent selection (e.g., DMF/THF mixtures) . Optimization requires systematic variation of catalysts (e.g., p-TsOH for cyclization) and monitoring via TLC/LC-MS to isolate intermediates .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry, with R-factors <0.07 indicating high precision in bond-length/angle measurements . NMR (1H, 13C, 19F) is essential for confirming substitution patterns: prioritize coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) and fluorine chemical shifts (δ ≈ -110 ppm for C-F groups) . High-resolution mass spectrometry (HRMS) validates molecular formulas, with mass error thresholds <5 ppm .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Hybrid DFT/MD simulations (e.g., B3LYP/6-311+G(d,p) with implicit solvent models) can refine predicted NMR shifts. For example, deviations >0.5 ppm in 1H NMR may require explicit solvation modeling or experimental validation via variable-temperature NMR to assess dynamic effects . Cross-validate with X-ray data to confirm static vs. dynamic structural features .

Q. What strategies are recommended for elucidating the reaction mechanism of its formation?

  • Methodological Answer : Use isotopic labeling (e.g., 18O in dione moieties) to track oxygen migration during cyclization. Kinetic profiling (e.g., in situ IR for intermediate detection) combined with Hammett plots can identify rate-determining steps and substituent effects . Computational reaction path searches (e.g., using the Artificial Force Induced Reaction method) map transition states and validate intermediates via energy barrier comparisons .

Q. How to design a structure-activity relationship (SAR) study for biological activity screening?

  • Methodological Answer : Systematically vary substituents on the furan-2-ylmethyl and tert-butylphenyl groups. For example:
  • Replace furan with thiophene or pyridine to assess heterocycle effects.
  • Introduce electron-withdrawing groups (e.g., -CF3, -NO2) to the phenyl ring.
    Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50 values with steric/electronic parameters (Hammett σ, LogP) using multivariate regression .

Data Analysis and Experimental Design

Q. How should researchers address low reproducibility in synthetic yields across batches?

  • Methodological Answer : Conduct a Taguchi design of experiments (DoE) to identify critical factors (e.g., reagent purity, humidity, stirring rate). Use Pareto analysis to prioritize variables; for example, moisture levels >100 ppm may hydrolyze intermediates, requiring anhydrous conditions . Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression in real time .

Q. What advanced techniques validate supramolecular interactions (e.g., π-stacking) in solid-state structures?

  • Methodological Answer : Analyze Hirshfeld surfaces from X-ray data to quantify intermolecular contacts (e.g., C-H···O vs. π-π interactions). Pair with DSC/TGA to assess thermal stability linked to packing efficiency. For dynamic behavior, use solid-state NMR to probe hydrogen-bonding networks .

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